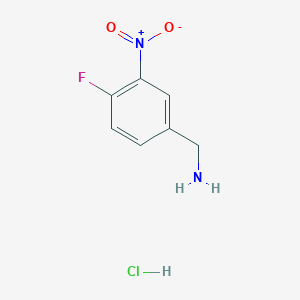

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride

説明

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride (CAS: N/A; Molecular Formula: C₇H₈ClFN₂O₂) is a halogenated aromatic amine hydrochloride salt. It is a white crystalline solid with a molar mass of 206.60 g/mol, soluble in water and organic solvents. Its stability is compromised under high temperatures or UV exposure, and it is classified as irritant . The compound serves as a key intermediate in synthesizing dyes, pharmaceuticals (e.g., GABA transporter inhibitors ), and agrochemicals. A common synthesis route involves reacting nitrobenzaldehyde with fluoromethylamine, followed by hydrochloric acid treatment .

特性

IUPAC Name |

(4-fluoro-3-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEDGBSVKWIKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696132 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-69-3 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 4-Fluoro-3-nitroaniline Intermediate

The synthesis of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride typically begins with the preparation of 4-fluoro-3-nitroaniline, which serves as a crucial intermediate.

- Nitration Reaction :

The nitration of p-fluoroaniline is carried out using a nitrating mixture composed of concentrated sulfuric acid and nitric acid. The reaction is performed at low temperatures (typically 3–10°C) to control the regioselectivity and avoid over-nitration. - Procedure :

A mixture of 81.3 g of 100% nitric acid in 489 g of 100% sulfuric acid is slowly added to p-fluoroaniline at 8–10°C. After completion, the reaction mixture is poured onto ice and neutralized with concentrated aqueous ammonia to precipitate the crude 4-fluoro-3-nitroaniline. - Purification :

The crude product is filtered, washed, and further purified by treatment with hydrochloric acid and sodium carbonate to remove impurities, yielding light orange crystals with a melting point around 95–96°C and a yield of approximately 73% based on theory.

Amination to Form (4-Fluoro-3-nitrophenyl)methanamine

The key step to obtain (4-Fluoro-3-nitrophenyl)methanamine involves the substitution of the amino group on the nitroaniline intermediate.

- Amination Reaction :

The 4-fluoro-3-nitroaniline intermediate is reacted with suitable amine sources or alkylating agents to introduce the methanamine moiety. - Alkylating Agents :

Common reagents include alkyl iodides (e.g., methyl iodide), alkyl sulfates, alkylene oxides (e.g., ethylene oxide), and alkyl tosylates. These reagents replace the hydrogen bonded to the amine nitrogen, forming the desired substituted amine. - Reaction Conditions :

The reaction is generally carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethyl-d6-formamide under mild heating (e.g., 5–80°C) and in the presence of a base such as potassium carbonate to facilitate nucleophilic substitution. - Example :

In one reported method, 4-fluoro-3-nitroaniline is suspended in water and exposed to ethylene oxide at 70–80°C until the starting material is consumed, leading to the formation of the hydroxyethyl intermediate, which can be further processed to the methanamine derivative. - Alternative Method :

Another method involves stirring 4-fluoro-3-nitroaniline with potassium carbonate and methyl iodide in anhydrous DMF at 80°C for 10 hours, yielding the dimethylamino derivative in 92% yield after workup and purification.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of (4-Fluoro-3-nitrophenyl)methanamine, the free amine is treated with hydrochloric acid.

- Procedure :

The amine product is dissolved or suspended in water and treated with concentrated hydrochloric acid at room temperature. This results in the precipitation of the hydrochloride salt, which is then filtered and dried. - Properties :

The hydrochloride salt form improves the compound's stability, solubility, and handling characteristics, making it suitable for further applications in pharmaceutical synthesis.

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration of p-fluoroaniline | HNO3/H2SO4 mixture | 3–10°C | None (acidic medium) | ~73 | Controlled low temperature nitration |

| Amination with alkylating agent | Methyl iodide + K2CO3 | 5–80°C | DMF or aqueous medium | 92 | Requires base, polar aprotic solvent |

| Amination with ethylene oxide | Ethylene oxide bubbling | 70–80°C | Water | Not specified | Hydroxyethyl intermediate formation |

| Hydrochloride salt formation | Concentrated HCl | Room temperature | Water | Quantitative | Precipitation and isolation |

Analytical and Research Findings

- Purity and Yield : The nitration and amination steps yield high purity products with yields ranging from 70% to over 90%, depending on reaction conditions and purification methods.

- Spectroscopic Data : Characterization by ^1H NMR and mass spectrometry confirms the structure of the amine derivatives. For example, the dimethylamino derivative shows characteristic aromatic proton signals and mass peaks consistent with the molecular formula.

- Solubility and Stability : The hydrochloride salt exhibits good solubility in water (approximately 2.33 mg/mL) and stability under controlled storage conditions.

- Safety Considerations : Due to the presence of nitro and amine groups, appropriate safety precautions must be observed, including handling under inert atmosphere, moisture protection, and use of personal protective equipment.

化学反応の分析

Types of Reactions

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanamines, nitroso derivatives, and other functionalized aromatic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

科学的研究の応用

Synthesis of Pharmaceuticals

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of biologically active molecules.

- Example : It has been used in the development of Raf inhibitors, which are crucial in cancer treatment. These inhibitors target the Raf protein, which plays a significant role in cell division and survival, making them valuable for treating various cancers including melanoma and leukemia .

Building Blocks for Organic Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its functional groups enable it to undergo various chemical reactions such as nucleophilic substitutions and coupling reactions.

- Case Study : A study demonstrated that this compound could be effectively used in the synthesis of g-secretase inhibitors, which are potential treatments for Alzheimer's disease .

Data Table: Applications Overview

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Raf inhibitors |

| Organic Synthesis | Building block for synthesizing complex organic molecules | g-secretase inhibitors |

| Medicinal Chemistry | Development of compounds targeting specific diseases | Cancer therapeutics |

Research in Biochemical Pathways

The compound has been investigated for its role in modulating biochemical pathways. Its derivatives have shown potential in influencing receptor activities, which can lead to therapeutic effects.

作用機序

The mechanism of action of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups, including the fluoro and nitro groups, play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(3-Fluoro-4-nitrophenyl)methanamine Hydrochloride

- Molecular Formula : C₇H₈ClFN₂O₂ (same as target compound).

- Key Difference : Fluorine at position 3 and nitro at position 4 (vs. fluorine at 4 and nitro at 3 in the target).

- Impact : Altered electronic effects; meta-nitro groups are stronger electron-withdrawing groups than para-nitro, influencing reactivity in downstream reactions .

(3-Nitrophenyl)methanamine Hydrochloride

- Molecular Formula : C₇H₈ClN₂O₂.

- Key Difference : Lacks fluorine; nitro group at position 3.

- Impact : Reduced electronegativity compared to fluorinated analogs, affecting solubility and interaction with biological targets .

4-Nitrophenethylamine Hydrochloride

- Molecular Formula : C₈H₁₁ClN₂O₂.

- Key Difference : Ethylamine chain instead of methylamine; nitro at para position.

Functionalized Derivatives

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine Hydrochloride

- Molecular Formula: C₉H₁₃ClFNO₂S.

- Key Difference : Ethanesulfonyl group at position 4.

- Impact : Sulfonyl groups enhance metabolic stability and receptor binding affinity in drug candidates .

(4-Methyl-3-nitrophenyl)methanamine Hydrochloride

Spectroscopic Data (NMR)

While direct NMR data for the target compound is unavailable, related methanamine hydrochlorides (e.g., furan-2-yl methanamine HCl) show 1H NMR shifts between δ 2.5–4.5 ppm for methylamine protons in DMSO-d6 . The fluorine and nitro groups in the target compound would cause distinct deshielding effects and coupling patterns.

生物活性

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

- Molecular Formula : CHClFNO

- Molar Mass : Approximately 206.60 g/mol

- Appearance : White crystalline solid

- Stability : Stable at room temperature but may decompose under certain conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The presence of the fluoro and nitro groups enhances its binding affinity and reactivity, allowing it to modulate several biochemical pathways.

Interaction Studies

Initial studies indicate that this compound may act as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is crucial for neurotransmission and has implications in addiction and other central nervous system disorders .

Antimicrobial Activity

Recent research has highlighted the compound's potential as an antibacterial agent. In vitro studies demonstrated that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Klebsiella pneumoniae | Notable activity observed |

The introduction of electron-withdrawing groups like nitro enhances the compound's antibacterial efficacy by stabilizing interactions with bacterial enzymes.

Pharmacological Applications

This compound is being explored for its role in developing novel therapeutic agents. Its structure allows it to serve as a building block for synthesizing more complex bioactive compounds, potentially leading to new treatments for various diseases.

Case Studies

-

Nicotinic Receptor Antagonism :

A study focused on the pharmacological properties of related compounds revealed that derivatives of this compound showed high affinity for α4β2-nAChRs, indicating potential use in treating nicotine addiction . -

Antibacterial Efficacy :

Research on the compound's antibacterial activity against Klebsiella pneumoniae demonstrated promising results, suggesting that modifications could lead to enhanced therapeutic options against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-fluoro-3-nitrobenzaldehyde using sodium cyanoborohydride in a methanol/THF mixture, followed by HCl salt formation. Purity optimization requires careful pH control during precipitation (pH 4–5) and recrystallization from ethanol/water (1:3 ratio) . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm final purity (>98%) by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.8–8.2 ppm for nitro-substituted benzene) and methanamine CH₂NH₂ signals (δ 3.4–3.8 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 215.06 (C₇H₆FNO₂) and confirm HCl adducts via isotopic patterns .

- Elemental Analysis : Verify Cl⁻ content (theoretical: ~14.5%) .

Q. What are critical storage conditions to prevent degradation?

- Methodological Answer : Store at −20°C under inert gas (argon) in amber vials with desiccants (silica gel). Avoid prolonged exposure to light or humidity, as the nitro group may hydrolyze to amines under acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density maps and Fukui indices. The fluorine atom at the para position directs electrophilic attack to the meta-nitro group. Compare with experimental kinetics (e.g., SNAr reactions with thiols) to validate computational predictions .

Q. What strategies resolve contradictions in observed vs. theoretical melting points?

- Methodological Answer : If experimental mp deviates from literature (e.g., 268°C vs. predicted 255°C), assess polymorphic forms via XRD. For hydrochloride salts, hydrate formation (e.g., monohydrate vs. anhydrous) can alter thermal properties. Use DSC to identify phase transitions and TGA to quantify hydration .

Q. How does the nitro group’s position influence electronic properties and biological interactions?

- Methodological Answer : Compare Hammett σ values (fluoro: σₚ = 0.06; nitro: σₘ = 1.43) to predict electron-withdrawing effects. In biological assays (e.g., enzyme inhibition), the meta-nitro group may sterically hinder binding, while fluorine enhances lipophilicity (logP ~1.2). Validate via SAR studies using analogs with nitro/fluoro substitutions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。